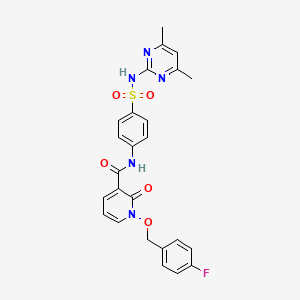

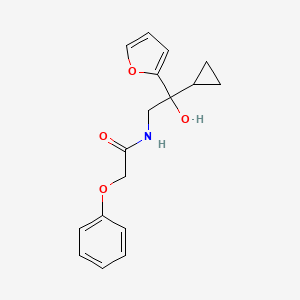

![molecular formula C15H14N2O3 B2854323 2-[(Phenoxyacetyl)amino]benzamide CAS No. 52910-87-9](/img/structure/B2854323.png)

2-[(Phenoxyacetyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(Phenoxyacetyl)amino]benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid. In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .

Synthesis Analysis

Benzamide derivatives can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of benzamide derivatives is determined by the rotation of the NH2 group around the C(O)–N bond and the rotation of the urea group as a whole relative to the benzene ring .Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .Physical And Chemical Properties Analysis

Benzamide is an off-white solid with a density of 1.341 g/cm3. It has a melting point of 127 to 130 °C and a boiling point of 288 °C . It is slightly soluble in water .Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets through molecular interactions based on its molecular structure, triggered functional groups, or specific physicochemical properties .

Result of Action

Similar compounds have shown promising activities against various cell lines, suggesting that this compound may also exhibit significant biological effects .

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(Phenoxyacetyl)amino]benzamidee in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using 2-[(Phenoxyacetyl)amino]benzamidee is that it can be difficult to target specific enzymes and receptors, as it has been shown to inhibit the activity of multiple targets.

Future Directions

There are a number of future directions for the study of 2-[(Phenoxyacetyl)amino]benzamidee. One area of research is the development of new drugs based on 2-[(Phenoxyacetyl)amino]benzamidee. Researchers are working to optimize the structure of 2-[(Phenoxyacetyl)amino]benzamidee to improve its potency and selectivity for specific targets. Another area of research is the study of the biochemical and physiological effects of 2-[(Phenoxyacetyl)amino]benzamidee in different cell types and animal models. Finally, researchers are working to develop new methods for the delivery of 2-[(Phenoxyacetyl)amino]benzamidee to specific tissues and organs, in order to improve its efficacy as a therapeutic agent.

Conclusion

In conclusion, 2-[(Phenoxyacetyl)amino]benzamidee is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for the development of new drugs. While there are some limitations to its use in lab experiments, there are also a number of future directions for research that could lead to new breakthroughs in the field.

Synthesis Methods

The synthesis of 2-[(Phenoxyacetyl)amino]benzamidee involves the reaction of phenoxyacetic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with ammonia to form 2-[(Phenoxyacetyl)amino]benzamidee. This synthesis method has been optimized to produce high yields of 2-[(Phenoxyacetyl)amino]benzamidee with high purity.

Scientific Research Applications

2-[(Phenoxyacetyl)amino]benzamidee has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for the development of new drugs. 2-[(Phenoxyacetyl)amino]benzamidee has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been studied for its potential use as an anti-fungal and anti-bacterial agent.

Safety and Hazards

properties

IUPAC Name |

2-[(2-phenoxyacetyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-15(19)12-8-4-5-9-13(12)17-14(18)10-20-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUARFDNVPQFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

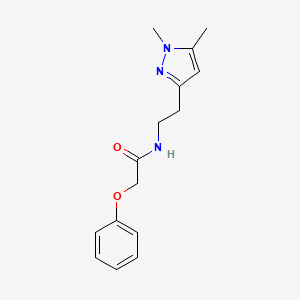

![2-isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2854240.png)

![N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2854247.png)

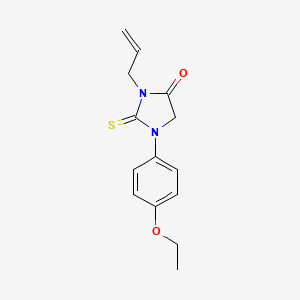

![3-benzyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2854248.png)

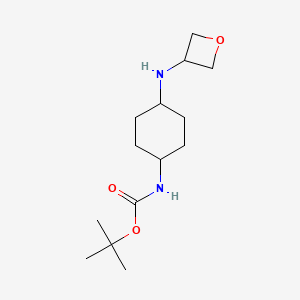

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2854253.png)

![Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2854261.png)

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2854263.png)